molecular formula C7H8N2O3 B1667748 5-Allylbarbituric acid CAS No. 2565-43-7

5-Allylbarbituric acid

Cat. No.: B1667748
CAS No.: 2565-43-7
M. Wt: 168.15 g/mol
InChI Key: JLXDSDWQIIJSHV-UHFFFAOYSA-N
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Description

5-Allylbarbituric acid: is a derivative of barbituric acid, which is a heterocyclic compound based on a pyrimidine skeleton. Barbituric acid itself is not pharmacologically active but serves as the parent compound for barbiturate drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Allyl bromide, sodium ethoxide.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: This substitution can alter the pharmacokinetic and pharmacodynamic properties of the compound, making it distinct from other barbiturates .

Properties

CAS No.

2565-43-7

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

5-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C7H8N2O3/c1-2-3-4-5(10)8-7(12)9-6(4)11/h2,4H,1,3H2,(H2,8,9,10,11,12)

InChI Key

JLXDSDWQIIJSHV-UHFFFAOYSA-N

SMILES

C=CCC1C(=O)NC(=O)NC1=O

Canonical SMILES

C=CCC1C(=O)NC(=O)NC1=O

Appearance

Solid powder

2565-43-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Barbituric acid, 5-allyl-;  5-Allylbarbituric acid;  5-Allyl-2,4,6-pyrimidinetrione;  Deallylallobarbitone.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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